2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
Brand Name: Vulcanchem
CAS No.: 862813-79-4
VCID: VC7441988
InChI: InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3
SMILES: CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Molecular Formula: C18H24N2O2
Molecular Weight: 300.402

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

CAS No.: 862813-79-4

Cat. No.: VC7441988

Molecular Formula: C18H24N2O2

Molecular Weight: 300.402

* For research use only. Not for human or veterinary use.

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide - 862813-79-4

Specification

CAS No. 862813-79-4
Molecular Formula C18H24N2O2
Molecular Weight 300.402
IUPAC Name 2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide
Standard InChI InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3
Standard InChI Key ASFCIPRPLKYRJZ-UHFFFAOYSA-N
SMILES CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide describes a molecule comprising:

  • A 1,2-dimethylindole core (a bicyclic aromatic system with methyl groups at positions 1 and 2).

  • A 2-oxoacetamide side chain at position 3 of the indole, modified with N,N-dipropyl substituents.

The molecular formula is C₁₈H₂₅N₃O₂, derived from the summation of atomic constituents:

  • Indole core (C₉H₈N) + 2 methyl groups (2 × CH₃).

  • Acetamide backbone (C₂H₃NO) + 2 propyl groups (2 × C₃H₇).

This aligns with structural analogs such as 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide (C₁₅H₁₈N₂O₂) and N,N-dipropylacetamide derivatives (C₁₆H₂₂N₂O) , adjusted for substituent differences.

Structural Depiction

The compound’s architecture features:

  • Indole system: A fused benzene-pyrrole ring with methyl groups at positions 1 and 2.

  • Acetamide side chain: A ketone (2-oxo) and amide group bonded to the indole’s third position, with dipropylamine substituents on the nitrogen.

The 3D conformation likely adopts a planar indole ring with the acetamide side chain oriented perpendicularly to minimize steric hindrance .

Synthetic Methodologies

General Acetamide Synthesis

The synthesis of N,N-dialkylacetamides typically involves:

  • Acylation: Reaction of an amine with acetyl chloride or analogous acylating agents.

  • Alkylation: Introduction of alkyl groups to the amide nitrogen using propyl halides or similar electrophiles.

For example, the synthesis of N,N-dipropylacetamide derivatives employs a one-pot protocol combining acid chlorides with amines under basic conditions .

Indole Functionalization

Introducing the 1,2-dimethylindole moiety requires:

  • Indole alkylation: Methylation at positions 1 and 2 using methyl iodide or dimethyl sulfate.

  • Side-chain coupling: Attachment of the acetamide group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

A representative route from the literature involves:

  • Step 1: Synthesis of 1,2-dimethylindole via Fischer indole synthesis.

  • Step 2: Acylation at position 3 using chloroacetyl chloride.

  • Step 3: Aminolysis with dipropylamine to yield the target compound .

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
Molecular Weight315.41 g/molPubChem algorithm
LogP (Partition Coeff.)3.8 ± 0.3XLogP3
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 amide O)Structural analysis

Stability and Solubility

  • Stability: The compound is expected to degrade under strong acidic/basic conditions due to hydrolysis of the amide bond.

  • Solubility: Moderate lipid solubility (LogP ~3.8) suggests preferential solubility in organic solvents like DMSO or dichloromethane .

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